![molecular formula C18H15ClN2O2 B2636885 4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-85-3](/img/structure/B2636885.png)
4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Scientific Research Applications
Synthesis and Derivative Studies
4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide and its derivatives have been extensively studied in the field of synthetic chemistry. Research has focused on developing new synthetic pathways and exploring the chemical properties of these compounds. For instance, Elagamey, El‐Taweel, and Khalil (2012) explored the synthesis of various pyrrolo[3,2,1-ij]quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Elagamey, El‐Taweel, & Khalil, 2012).
Structural Analysis and Modification
Structural analysis and modification of pyrrolo[3,2,1-ij]quinolin-8-yl derivatives have been a significant area of research. Shishkina et al. (2018) studied polymorphic modifications of a similar compound, revealing insights into its crystal structure and potential for diverse applications (Shishkina et al., 2018).
Biological Activity Exploration
Researchers have also investigated the biological activities of these compounds. For example, Moon, Kim, Lim, and Kim (2015) discussed the synthesis of pyrrolo[3,2,1-ij]quinoline-1,2-diones, noting their potential in various biological functions including analgesic and anticancer activities (Moon, Kim, Lim, & Kim, 2015).
Potential in Antimicrobial Applications
Additionally, the antimicrobial potential of these compounds has been a topic of interest. For example, Hosseyni Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides and evaluated their antibacterial activity, demonstrating the relevance of these compounds in the development of new antimicrobials (Hosseyni Largani et al., 2017).
Future Directions
Quinoline derivatives have been the subject of many research reports due to their wide range of biological activities . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
4-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-4-1-11(2-5-14)18(23)20-15-9-12-3-6-16(22)21-8-7-13(10-15)17(12)21/h1-2,4-5,9-10H,3,6-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGISYJIEOGIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
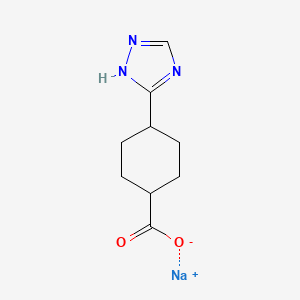
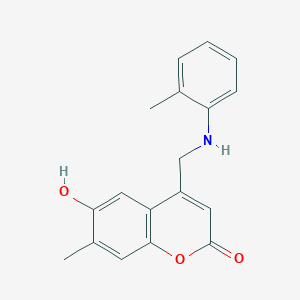

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)
![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
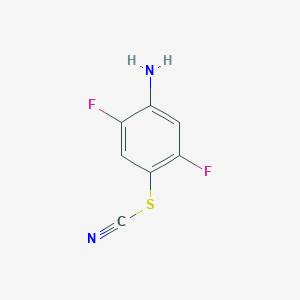
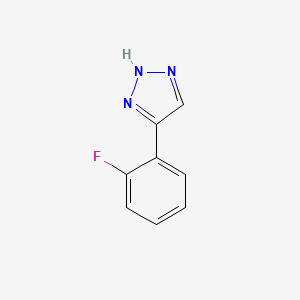
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)
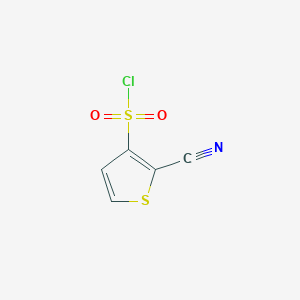
![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)
![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)
![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)
